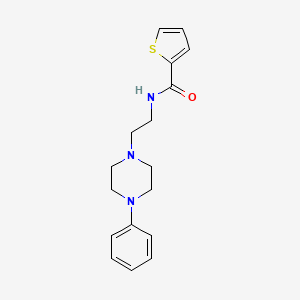

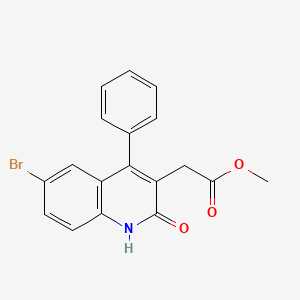

N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chlorothiophene with piperazine in the presence of triethylamine, followed by the reaction with sodium sulfonamide . The progress of the reaction can be monitored using HPLC chromatography .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring with a piperazine amine and an ethyl substituent. The molecule contains both polar and nonpolar regions, which make it flexible enough to bind to various metal ions.Chemical Reactions Analysis

This compound has been used as a ligand in various catalytic reactions including hydrogenation, dehydrogenation, and Suzuki-Miyaura cross-coupling reactions. It is also used as a water-soluble and air-stable catalyst for olefin metathesis.Physical And Chemical Properties Analysis

This compound is a colorless solid and is stable under normal conditions. It has a melting point of 240 °C and a molecular weight of 443.58. The IR ranges (ATR, cm−1) are: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide and similar compounds involves complex chemical processes aiming to produce molecules with specific biological activities. For example, the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties was investigated, resulting in compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Similarly, novel thiophene-2-carboxaldehyde derivatives exhibited antibacterial, antifungal activity, and anticancer properties, with their binding to Human Serum Albumin (HSA) explored through optical spectroscopic and docking studies (Shareef et al., 2016).

Biological Evaluation

The evaluation of these synthesized compounds' biological activities reveals their potential therapeutic applications. A study on arylpiperazinyl oxazolidinones demonstrated their antibacterial properties against resistant Gram-positive strains, such as MRSA and VRE (Jang et al., 2004). Furthermore, the investigation into N-(2-(piperazin-1-yl)phenyl)arylamide derivatives revealed their inhibitory activity against β-secretase (BACE1), a target in Alzheimer's disease research, highlighting the compound's potential in CNS disorder treatment (Edraki et al., 2015).

Antimicrobial and Anticancer Activities

Several studies have shown these compounds' effectiveness against various microorganisms and cancer cells. For instance, N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives were synthesized and evaluated for HIV treatment potential, indicating the role of these compounds in developing new antiviral drugs (Weng et al., 2011). Additionally, thiophene-based compounds have shown promising results in antimicrobial activity and DFT and molecular docking studies, further supporting their potential in creating new therapeutic agents (Cakmak et al., 2022).

Wirkmechanismus

Safety and Hazards

Toxicity studies have shown that this compound is considered relatively non-toxic. In rodents, it showed no significant changes in various blood parameters, body weight or organ weights, and had a low acute toxicity.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c21-17(16-7-4-14-22-16)18-8-9-19-10-12-20(13-11-19)15-5-2-1-3-6-15/h1-7,14H,8-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKKEUTXEGWPMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-(2-fluorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2654288.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2654289.png)

![Ethyl 2-[benzyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2654290.png)

![N-(2,6-difluorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2654297.png)

![2,5-difluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2654299.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxybenzamide](/img/structure/B2654306.png)

![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-difluorobenzamide](/img/structure/B2654307.png)